Silicon tetrafluoride

Description

Properties

IUPAC Name |

tetrafluorosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F4Si/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTOQLMXBSRXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

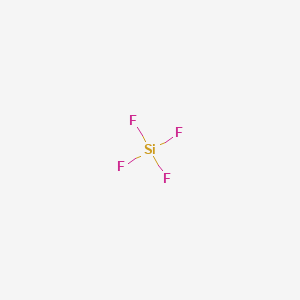

Canonical SMILES |

F[Si](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiF4, F4Si | |

| Record name | SILICON TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAFLUOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | silicon tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064830 | |

| Record name | Silane, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.079 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silicon tetrafluoride appears as a colorless, nonflammable, corrosive and toxic gas with a pungent odor similar to that of hydrochloric acid. Very toxic by inhalation. Vapor is heavier than air. Under prolonged exposure to heat the containers may rupture violently and rocket., Colorless gas with a pungent odor; [HSDB], COLOURLESS GAS WITH PUNGENT ODOUR. | |

| Record name | SILICON TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicon tetrafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAFLUOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-86 °C | |

| Record name | SILICON TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ABSOLUTE ALCOHOL; SOL IN HYDROGEN FLUORIDE; INSOL IN ETHER, Solubility in water: reaction | |

| Record name | SILICON TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAFLUOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.00469 g/cu-cm (STP); 1.598 g/cu-cm (liquid at -80 °C); 2.145 g/cu-cm (solid at -195 °C), DENSITY: 4.69 G/L @ 760 MM HG | |

| Record name | SILICON TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.57 (gas, air = 1) @ 15 °C, Relative vapor density (air = 1): 3.6 | |

| Record name | SILICON TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAFLUOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS GAS | |

CAS No. |

7783-61-1 | |

| Record name | SILICON TETRAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicon tetrafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon tetrafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon tetrafluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/silicon-tetrafluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon tetrafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON TETRAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K60VCI56YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SILICON TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAFLUOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0576 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-90.2 °C (UNDER PRESSURE) | |

| Record name | SILICON TETRAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Silicon Tetrafluoride: A Comprehensive Technical Guide to Molecular Geometry and Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular geometry, bonding characteristics, and key experimental protocols related to silicon tetrafluoride (SiF₄). The information is presented to support advanced research and development activities where a thorough understanding of the molecule's structure and properties is essential.

Core Molecular Properties

This compound is a colorless, nonflammable gas with a pungent odor. It is notable for its tetrahedral geometry, which dictates many of its physical and chemical properties.

Molecular Geometry and VSEPR Theory

The three-dimensional arrangement of atoms in this compound is a direct consequence of the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central silicon atom is bonded to four fluorine atoms with no lone pairs of electrons on the silicon.[1][2] This arrangement, denoted as AX₄, results in a perfectly symmetrical tetrahedral geometry to minimize electrostatic repulsion between the electron pairs in the Si-F bonds.[2][3] The electron geometry is therefore also tetrahedral.[4]

Hybridization and Bonding

The bonding in this compound can be described by valence bond theory, involving the concept of orbital hybridization. The central silicon atom, with a ground state electron configuration of [Ne] 3s²3p², undergoes sp³ hybridization.[5] One electron from the 3s orbital is promoted to an empty 3p orbital, resulting in four unpaired electrons. These four orbitals (one 3s and three 3p) then mix to form four equivalent sp³ hybrid orbitals, which are arranged tetrahedrally. Each of these sp³ hybrid orbitals on the silicon atom overlaps with a 2p orbital from a fluorine atom to form four strong sigma (σ) bonds.[5]

Bond Polarity and Molecular Polarity

The individual silicon-fluorine bonds in SiF₄ are highly polar due to the significant difference in electronegativity between silicon (1.90) and fluorine (3.98).[6] This results in a partial positive charge on the silicon atom and partial negative charges on the fluorine atoms. However, the molecule as a whole is nonpolar.[6] The symmetrical tetrahedral arrangement of the four polar Si-F bonds causes their individual dipole moments to cancel each other out, leading to a net molecular dipole moment of zero.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from experimental and computational sources.

| Property | Value | Reference(s) |

| Molecular Weight | 104.0791 g/mol | [8] |

| Si-F Bond Length | 1.554 Å | |

| F-Si-F Bond Angle | 109.47° | |

| Si-F Bond Energy | ~184 kJ/mol (for a single bond) | [4] |

| Total Bond Energy | ~736 kJ/mol | [4] |

| Dipole Moment | 0.000 Debye | |

| Ionization Energy | 15.240 ± 0.140 eV | |

| Vibrational Frequencies | ν₁ (A₁): 800 cm⁻¹ (sym stretch) | |

| ν₂ (E): 268 cm⁻¹ (deg. deform.) | ||

| ν₃ (T₂): 1032 cm⁻¹ (deg. stretch) | ||

| ν₄ (T₂): 389 cm⁻¹ (deg. deform.) |

Experimental Protocols

Synthesis of this compound

This compound can be prepared through several methods. A common laboratory and industrial synthesis involves the reaction of silicon dioxide (SiO₂) with hydrofluoric acid (HF).[9]

Objective: To synthesize gaseous this compound.

Reaction: SiO₂(s) + 4HF(aq) → SiF₄(g) + 2H₂O(l)

Materials:

-

Finely divided silicon dioxide (amorphous silica (B1680970) is preferred for higher reactivity)

-

Concentrated sulfuric acid (≥ 96%)

-

Hydrogen fluoride (B91410) gas (or a source of HF, such as CaF₂ treated with H₂SO₄)

-

Airtight reaction vessel with a gas inlet and outlet

-

Gas washing bottles

-

Cold trap (e.g., using a dry ice/acetone slurry)

Procedure:

-

Reaction Setup: A slurry of finely divided silicon dioxide in concentrated sulfuric acid is prepared in the reaction vessel. The sulfuric acid acts as a dehydrating agent, preventing the hydrolysis of SiF₄.[9]

-

Introduction of Reactant: Hydrogen fluoride gas is bubbled through the slurry. The reaction can proceed at room temperature.[9]

-

Purification: The evolved gas stream, containing SiF₄ and unreacted HF, is passed through a wash bottle containing concentrated sulfuric acid to remove any water vapor.

-

Collection: The purified SiF₄ gas is then passed through a cold trap to condense it into a solid for collection. The boiling point of SiF₄ is -86 °C.

-

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood due to the high toxicity and corrosiveness of hydrogen fluoride and this compound. Appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

An alternative high-purity method involves the thermal dissociation of sodium hexafluorosilicate (B96646) (Na₂SiF₆) at temperatures between 540 and 710 °C.[5]

Spectroscopic Characterization: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for confirming the identity and purity of SiF₄ by identifying its characteristic vibrational modes.

Objective: To obtain the gas-phase infrared spectrum of SiF₄ and identify its fundamental vibrational frequencies.

Methodology:

-

Sample Preparation: A gas cell with infrared-transparent windows (e.g., KBr or ZnSe) is evacuated to a low pressure. The synthesized SiF₄ gas is then introduced into the cell to a desired partial pressure.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis. The instrument should be purged with a dry gas (like N₂) to minimize interference from atmospheric water and CO₂.

-

Data Acquisition: A background spectrum of the evacuated gas cell is first collected. The spectrum of the SiF₄ sample is then recorded. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Spectral Analysis: The resulting spectrum will show strong absorption bands corresponding to the infrared-active vibrational modes of the SiF₄ molecule. For a tetrahedral molecule like SiF₄, the T₂ symmetry modes (degenerate stretch and degenerate deformation) are IR-active. The expected strong absorption bands are around 1032 cm⁻¹ (ν₃) and 389 cm⁻¹ (ν₄). The presence and position of these bands confirm the molecular structure. Impurities can also be identified by their characteristic absorption frequencies.[1]

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. [PDF] Identification of the products of partial hydrolysis of this compound by matrix isolation IR spectroscopy | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Elucidation of the Ro-Vibrational Band Structures in the this compound Spectra from Accurate Ab Initio Calculations [mdpi.com]

- 7. epic.awi.de [epic.awi.de]

- 8. This compound [webbook.nist.gov]

- 9. US4382071A - Process of preparing this compound by using hydrogen fluoride gas - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Silicon Tetrafluoride from Silicon Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing silicon tetrafluoride (SiF₄) from silicon dioxide (SiO₂). The information is curated for researchers, scientists, and professionals in drug development who may utilize SiF₄ as a reagent or precursor in their work. This document details the core chemical reactions, experimental protocols, and quantitative data associated with the most common synthetic routes.

Introduction

This compound is a colorless, pungent gas with significant applications in various scientific and industrial fields, including electronics manufacturing, chemical synthesis, and materials science.[1][2] Its synthesis from the abundant and inexpensive starting material, silicon dioxide, is a cornerstone of fluorine chemistry. The primary synthetic strategies involve the reaction of silica (B1680970) with hydrofluoric acid, elemental fluorine, or ammonium (B1175870) bifluoride. Each method offers distinct advantages and disadvantages concerning reaction conditions, yield, purity, and safety considerations.

Synthesis Methodologies

This section outlines the most prevalent methods for the synthesis of this compound from silicon dioxide, providing detailed experimental protocols where information is available.

Reaction of Silicon Dioxide with Hydrofluoric Acid (HF)

The reaction between silicon dioxide and hydrofluoric acid is the most common and well-established method for producing this compound.[1] The overall reaction is as follows:

SiO₂(s) + 4HF(aq) → SiF₄(g) + 2H₂O(l)

In aqueous solutions, the reaction can also lead to the formation of hexafluorosilicic acid (H₂SiF₆):

SiO₂(s) + 6HF(aq) → H₂SiF₆(aq) + 2H₂O(l)[1]

The formation of SiF₄ gas is favored by using concentrated hydrofluoric acid or by conducting the reaction in a non-aqueous medium like concentrated sulfuric acid, which acts as a dehydrating agent.[3]

This protocol is based on a method designed to produce high-purity this compound by minimizing the formation of hexafluorodisiloxane (B79697) ((SiF₃)₂O), a common impurity.[3][4]

Materials:

-

Amorphous or crystalline silicon dioxide (SiO₂), finely powdered

-

Concentrated sulfuric acid (H₂SO₄, ≥80% concentration)[4]

-

Anhydrous hydrogen fluoride (B91410) (HF) or concentrated hydrofluoric acid

Equipment:

-

A reaction vessel equipped with a gas inlet, a stirrer, and a gas outlet. The material should be resistant to both sulfuric acid and hydrofluoric acid (e.g., a fluoropolymer-lined reactor).

-

A gas delivery system for hydrogen fluoride.

-

A drying trap filled with concentrated sulfuric acid for the effluent gas.

-

A cold trap (e.g., liquid nitrogen) to condense the this compound product.

-

A system to neutralize any unreacted HF in the exhaust gas.

Procedure:

-

Disperse the finely powdered silicon dioxide in concentrated sulfuric acid (≥80%) in the reaction vessel. A typical weight ratio of sulfuric acid to silicon oxide is 5:1.[3]

-

Begin stirring the suspension to ensure good mixing.

-

Slowly introduce anhydrous hydrogen fluoride gas or concentrated hydrofluoric acid into the stirred suspension. The reaction can proceed at room temperature.[3]

-

The reaction produces this compound gas, which exits the reaction vessel.

-

Pass the effluent gas through a drying trap containing concentrated sulfuric acid to remove any water vapor.

-

Collect the purified this compound gas by condensation in a cold trap cooled with liquid nitrogen (-196 °C).

-

As the reaction progresses, water is formed, which will dilute the sulfuric acid. To maintain a high purity of SiF₄ and minimize (SiF₃)₂O formation, the concentration of sulfuric acid should be kept above 80%. This can be achieved by adding fuming sulfuric acid (oleum) or more concentrated sulfuric acid during the reaction.[4]

-

After the reaction is complete, the collected solid SiF₄ in the cold trap can be slowly warmed to sublimate and be transferred to a suitable storage cylinder.

Direct Fluorination of Silicon Dioxide with Fluorine Gas (F₂)

This compound can also be synthesized by the direct reaction of silicon dioxide with elemental fluorine at elevated temperatures.[5] This method is less common in laboratory settings due to the hazards associated with handling fluorine gas but is a viable route.

The overall reaction is:

SiO₂(s) + 2F₂(g) → SiF₄(g) + O₂(g)

Detailed experimental protocols for this method are less common in open literature due to the specialized equipment required. The following is a generalized procedure based on available information.

Materials:

-

Dry, high-purity silicon dioxide (SiO₂)

-

High-purity fluorine gas (F₂)

-

An inert carrier gas (e.g., nitrogen or argon)

Equipment:

-

A high-temperature tube furnace with a reaction tube made of a fluorine-resistant material (e.g., nickel or Monel).

-

A gas handling system for the controlled mixing and delivery of fluorine and an inert gas.

-

A system for purifying the product gas, likely involving cold traps to separate SiF₄ from oxygen and any unreacted fluorine.

-

Appropriate safety equipment for handling fluorine gas, including a dedicated ventilation system and fluorine detectors.

Procedure:

-

Place the dried silicon dioxide in the reaction tube within the furnace.

-

Purge the system with an inert gas to remove any air and moisture.

-

Heat the furnace to the desired reaction temperature. The reaction is measurable at elevated temperatures (e.g., >100°C), with higher temperatures favoring a faster reaction rate.[5][6]

-

Introduce a controlled flow of fluorine gas, diluted with an inert carrier gas, into the reaction tube.

-

The gaseous products (SiF₄ and O₂) exit the furnace.

-

The product stream is passed through a series of cold traps to selectively condense the SiF₄. For example, a trap at -130°C can be used to collect solid SiF₄.[3]

-

The remaining oxygen and any unreacted fluorine are safely vented through a scrubbing system.

Reaction of Silicon Dioxide with Ammonium Bifluoride ((NH₄)HF₂)

This method provides a solid-state route to this compound and can be more convenient for laboratory-scale synthesis as it avoids the use of highly corrosive hydrofluoric acid or fluorine gas. The reaction proceeds by heating a mixture of silicon dioxide and ammonium bifluoride.

The reaction can be represented as:

SiO₂(s) + 2(NH₄)HF₂(s) → (NH₄)₂SiF₆(s) + 2H₂O(g) + 2NH₃(g)

The intermediate ammonium hexafluorosilicate (B96646) ((NH₄)₂SiF₆) can then be thermally decomposed to yield this compound:[7]

(NH₄)₂SiF₆(s) → SiF₄(g) + 2NH₄F(s)

Materials:

-

Silicon dioxide (SiO₂), finely powdered

-

Ammonium bifluoride ((NH₄)HF₂)

Equipment:

-

A reaction vessel suitable for heating solids and collecting a gaseous product (e.g., a flask with a sidearm connected to a collection system).

-

A heating mantle or furnace.

-

A gas purification train, which may include traps for water and ammonia.

-

A cold trap to collect the SiF₄ product.

Procedure:

-

Thoroughly mix the finely powdered silicon dioxide and ammonium bifluoride in the reaction vessel.

-

Heat the mixture. The reaction to form ammonium hexafluorosilicate occurs at temperatures around 230 °C.[8]

-

The sublimation of the intermediate (NH₄)₂SiF₆ begins around 175 °C and is dominant by 280-300 °C.[8]

-

Further heating of the ammonium hexafluorosilicate will cause it to decompose, releasing this compound gas.

-

The evolved gases (SiF₄, H₂O, NH₃) are passed through a purification train. A cold trap can be used to condense the SiF₄.

-

The solid ammonium fluoride byproduct remains in the reaction vessel.

Quantitative Data

The following tables summarize key quantitative data for the different synthesis methods. Data availability in the literature varies, and the presented values are indicative.

Table 1: Reaction Conditions for SiF₄ Synthesis

| Parameter | SiO₂ + HF | SiO₂ + F₂ | SiO₂ + (NH₄)HF₂ |

| Temperature | Room temperature to elevated temperatures[3] | 100 - 200 °C or higher[5] | 230 - 300 °C[8] |

| Pressure | Atmospheric | Atmospheric or slightly above | Atmospheric |

| Reactant State | SiO₂ (solid), HF (aqueous or gas) | SiO₂ (solid), F₂ (gas) | SiO₂ (solid), (NH₄)HF₂ (solid) |

| Medium | Aqueous, H₂SO₄, or vapor phase[3][9] | Gas phase | Solid state |

Table 2: Performance Metrics for SiF₄ Synthesis

| Metric | SiO₂ + HF | SiO₂ + F₂ | SiO₂ + (NH₄)HF₂ |

| Yield | High, can be quantitative with proper control[10] | Dependent on conditions, can be efficient | Moderate to high, dependent on complete decomposition |

| Purity of Crude Product | Can contain HF, H₂O, (SiF₃)₂O[4] | Can contain O₂, unreacted F₂ | Can contain NH₃, H₂O, NH₄F |

| Key Byproducts | H₂O | O₂ | H₂O, NH₃, NH₄F |

Purification of this compound

Crude this compound from any of the above methods typically requires purification to remove byproducts and unreacted starting materials. Common purification techniques include:

-

Cryogenic Distillation/Fractionation: This is a highly effective method for separating SiF₄ from more volatile impurities like oxygen and nitrogen, and less volatile impurities.[7][11]

-

Gas Scrubbing: Passing the crude gas through concentrated sulfuric acid can effectively remove water and some other impurities.[3]

-

Adsorption: Molecular sieves and other adsorbents can be used to remove trace amounts of water, HF, and other polar impurities.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: General workflow for the synthesis and purification of SiF₄.

Caption: Simplified reaction pathways for SiF₄ synthesis from SiO₂.

Safety Considerations

All the described synthesis methods involve hazardous materials and should be performed by trained personnel in a well-ventilated laboratory with appropriate personal protective equipment.

-

Hydrofluoric Acid (HF): is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. All work with HF should be conducted in a fume hood, and appropriate safety precautions, including the availability of calcium gluconate gel, must be taken.

-

Fluorine Gas (F₂): is a highly toxic and reactive gas. It is a strong oxidizing agent and can react violently with many materials. Specialized equipment and handling procedures are required.

-

This compound (SiF₄): is a toxic and corrosive gas that fumes in moist air, releasing HF. It should be handled in a well-ventilated area or in a closed system.

Conclusion

The synthesis of this compound from silicon dioxide can be achieved through several viable routes, with the reaction with hydrofluoric acid being the most common. The choice of method depends on the desired scale, purity requirements, and the available equipment and safety infrastructure. For high-purity applications, such as in the electronics industry, post-synthesis purification is a critical step. This guide provides a foundational understanding of the key synthetic methodologies to aid researchers in their scientific endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. From Etching to Optics: How this compound (SiF4) Enhances High-Tech Manufacturing - China Isotope Development [asiaisotopeintl.com]

- 3. US4382071A - Process of preparing this compound by using hydrogen fluoride gas - Google Patents [patents.google.com]

- 4. ç¾åº¦æåº [word.baidu.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. High-Purity this compound: Enabling Cutting-Edge Semiconductor and Fiber Optic Advancements - China Isotope Development [asiaisotopeintl.com]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. US8124039B2 - Process of this compound gas synthesis - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Silicon Tetrafluoride (SiF4) Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon tetrafluoride (SiF4), also known as tetrafluorosilane, is a colorless, non-flammable, and corrosive gas with a pungent odor similar to hydrochloric acid.[1] It is a key compound in various industrial and research applications, including the manufacturing of semiconductors, optical fibers, and specialty glass, as well as its use as a fluorinating agent in chemical synthesis.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of SiF4, detailed experimental methodologies for their determination, and visual representations of key processes involving this versatile gas.

Physical Properties of this compound

SiF4 exhibits a unique set of physical properties, characterized by a narrow liquid range, with its boiling point being only 4°C above its melting point.[3][4] A summary of its key physical properties is presented in the table below.

Table 1: Physical Properties of this compound (SiF4)

| Property | Value | References |

| Molecular Formula | SiF4 | [2] |

| Molar Mass | 104.079 g/mol | [1][5] |

| Appearance | Colorless gas | [1][5] |

| Odor | Pungent, suffocating odor similar to hydrogen chloride | [1][5] |

| Melting Point | -90.2 °C (under pressure) | [1][5] |

| Boiling Point | -86 °C | [1][5] |

| Sublimation Point | -95.7 °C | [5] |

| Density (gas) | 4.69 g/L | [3][5] |

| Vapor Density (air=1) | 3.5 - 3.6 | [5][6] |

| Critical Temperature | -14.15 °C | [5][7] |

| Critical Pressure | 3.715 MPa (36.7 atm) | [5][8] |

| Solubility | Soluble in absolute alcohol, hydrofluoric acid, and nitric acid. Insoluble in ether. Reacts with water. | [1][5] |

| Vapor Pressure | High at room temperature |

Chemical Properties and Reactivity

This compound is a highly reactive gas, primarily due to the high electronegativity of the fluorine atoms.[2] Its chemical behavior is dominated by its susceptibility to hydrolysis and its role as a Lewis acid.

Hydrolysis: SiF4 reacts readily with water to form silicic acid (H2SiO3) and hydrofluoric acid (HF).[2][5] This reaction is exothermic and is responsible for the observation of white fumes in moist air.[5] The overall reaction is:

SiF4(g) + 3H2O(l) → H2SiO3(s) + 4HF(aq)

The initial stages of this hydrolysis are complex and involve the formation of intermediates such as trifluorohydroxysilane (SiF3OH) and hexafluorodisiloxane (B79697) (Si2F6O).[4][5]

Lewis Acidity: The silicon atom in SiF4 is electron-deficient and can act as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to form adducts and participate in various chemical reactions.

Thermal Stability: SiF4 is a stable molecule but will decompose upon heating, producing toxic and corrosive fumes, including hydrogen fluoride.[9]

Reactivity with Metals: In the presence of moisture, SiF4 is corrosive to many metals.[2][9] It can react with alkali metals like sodium and potassium upon heating.[5]

Experimental Protocols

Determination of Vapor Pressure

The vapor pressure of SiF4 can be experimentally determined using a cryogenic setup. The following is a generalized protocol based on reported studies.[1]

Objective: To measure the vapor pressure of SiF4 at various low temperatures.

Apparatus:

-

Compressed SiF4 gas cylinder

-

Pressure regulator and mass flow controller

-

Stainless steel test vessel

-

Cryogenic bath (e.g., liquid nitrogen, liquid argon)

-

Pressure transducers

-

Resistance temperature detectors (RTDs)

-

Data acquisition system

Procedure:

-

Evacuate and dry the test vessel.

-

Introduce a known amount of SiF4 gas into the test vessel at room temperature.

-

Submerge the test vessel in the cryogenic bath.

-

Allow the system to reach thermal equilibrium.

-

Record the temperature using the RTD and the pressure using the pressure transducer.

-

Repeat the measurement at different temperatures by altering the cryogenic bath or allowing it to warm slowly.

-

Plot the natural logarithm of the vapor pressure versus the inverse of the temperature to obtain the enthalpy of sublimation.

Investigation of Hydrolysis by FTIR Spectroscopy

The gas-phase hydrolysis of SiF4 can be studied using Fourier Transform Infrared (FTIR) spectroscopy to identify reaction intermediates and products.[4][5]

Objective: To analyze the products of the reaction between SiF4 and water vapor.

Apparatus:

-

FTIR spectrometer

-

Gas cell with IR-transparent windows

-

Vacuum line

-

Pressure sensor

-

SiF4 gas source

-

Water vapor source

Procedure:

-

Evacuate the gas cell.

-

Record a background spectrum.

-

Introduce a known pressure of water vapor into the cell and record its spectrum.

-

Introduce a known pressure of SiF4 gas into the cell.

-

Record the FTIR spectrum of the mixture at various time intervals to monitor the progress of the reaction.

-

Analyze the spectra to identify the vibrational bands corresponding to reactants (SiF4, H2O), products (HF, Si2F6O), and potential intermediates (SiF3OH).

Applications in Technology

Semiconductor Manufacturing

This compound is extensively used in the semiconductor industry for plasma etching of silicon and silicon-containing materials.[10] In reactive ion etching (RIE), SiF4 is used as a source of fluorine radicals, which chemically react with the silicon substrate to form volatile SiF4, thereby removing material.

Chemical Vapor Deposition (CVD)

SiF4 also serves as a precursor in chemical vapor deposition (CVD) processes for the growth of silicon-containing thin films, such as silicon carbide (SiC).[11][12] The high thermal stability of SiF4 allows for better control over the deposition process at high temperatures.

Safety and Handling

This compound is a toxic and corrosive gas that is fatal if inhaled and causes severe skin and eye burns.[11][13] It is heavier than air and can accumulate in low-lying areas.[2][9] Proper safety precautions, including the use of personal protective equipment (PPE) such as respiratory protection, chemical-resistant gloves, and eye protection, are essential when handling SiF4.[13] Systems for handling SiF4 should be constructed from compatible materials and be free of moisture to prevent corrosion and hazardous reactions.[11]

Conclusion

This compound is a compound with distinct physical and chemical properties that make it invaluable in several high-technology fields. Its high reactivity, particularly its hydrolysis and Lewis acidity, dictates its chemical applications and handling requirements. A thorough understanding of its properties, as outlined in this guide, is crucial for its safe and effective use in research and industrial processes. The provided experimental methodologies and process visualizations offer a foundational understanding for professionals working with this important chemical.

References

- 1. info.ornl.gov [info.ornl.gov]

- 2. This compound Vapor Pressure Study (Technical Report) | OSTI.GOV [osti.gov]

- 3. impact.ornl.gov [impact.ornl.gov]

- 4. qchem.unn.ru [qchem.unn.ru]

- 5. Thermodynamic and kinetic parameters of gas-phase hydrolysis of SiF4. Quantum chemical and FTIR spectroscopic studies | EPIC [epic.awi.de]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. From Etching to Optics: How this compound (SiF4) Enhances High-Tech Manufacturing - China Isotope Development [asiaisotopeintl.com]

- 11. researchgate.net [researchgate.net]

- 12. diva-portal.org [diva-portal.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Silicon Tetrafluoride with Water and Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon tetrafluoride (SiF₄), a colorless, pungent gas, is a fundamental reagent in silicon chemistry with significant applications in materials science and organic synthesis. Its reactivity is dominated by its strong Lewis acidity, leading to characteristic reactions with nucleophiles such as water and alcohols. This technical guide provides a comprehensive overview of the hydrolysis and alcoholysis of this compound, consolidating currently available data on reaction mechanisms, products, and kinetics. Detailed experimental protocols for key transformations are provided where available in the literature, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical processes.

Reactivity with Water: Hydrolysis

The reaction of this compound with water is a complex process that can lead to a variety of products depending on the reaction conditions, including the phase (gas or liquid) and the stoichiometry of the reactants.

Gas-Phase Hydrolysis

In the gas phase, the hydrolysis of this compound has been studied both theoretically and experimentally. The initial steps are understood to involve the formation of intermediate species.[1][2][3]

The gas-phase hydrolysis is initiated by the formation of a molecular complex between SiF₄ and water, which then proceeds through a series of elementary steps to form trifluorosilanol (SiF₃OH) and hexafluorodisiloxane (B79697) (Si₂F₆O) as the primary, most thermodynamically favorable products.[1][2] These intermediates can be detected using techniques such as matrix isolation IR spectroscopy.[2]

The proposed initial steps of the gas-phase hydrolysis are as follows:

-

Formation of Trifluorosilanol: SiF₄ + H₂O → SiF₃OH + HF[1][3]

-

Formation of Hexafluorodisiloxane: 2SiF₄ + H₂O → Si₂F₆O + 2HF[1]

Further hydrolysis of these intermediates can lead to the formation of more complex siloxanes and ultimately silicon dioxide.[3]

Quantum chemical studies have provided estimates for the Gibbs free energies of activation (ΔG≠) for the initial elementary steps in the gas-phase hydrolysis of SiF₄.[3]

| Elementary Reaction | ΔG≠ (kJ mol⁻¹) | Reference |

| SiF₄ + H₂O → [TS] → SiF₃OH + HF | 132 | [3] |

| 2SiF₄ + H₂O → [TS] → Si₂F₆O + 2HF | 147 | [3] |

Aqueous Phase Hydrolysis

In the presence of liquid water, this compound undergoes rapid and complete hydrolysis. The reaction is visually apparent as SiF₄ gas fumes in moist air, producing a solid precipitate.[4]

The overall reaction in aqueous solution is generally represented as the formation of silicic acid (often depicted as metasilicic acid, H₂SiO₃, or orthosilicic acid, H₄SiO₄) and hexafluorosilicic acid (H₂SiF₆).[5] The formation of hexafluorosilicic acid is due to the reaction of SiF₄ with the initially formed hydrogen fluoride (B91410).[4]

The overall reaction can be summarized as: 3SiF₄ + 3H₂O → 2H₂SiF₆ + H₂SiO₃[5]

Depending on the reaction conditions, such as pH, temperature, and concentration, a gelatinous precipitate of hydrated silica (B1680970) is often observed.[6] The exact nature of the precipitated silica can vary.[6]

A simple laboratory demonstration of SiF₄ hydrolysis can be performed by bubbling SiF₄ gas through water.

Materials:

-

This compound gas source

-

Deionized water

-

Gas dispersion tube (bubbler)

-

Beaker or reaction vessel

Procedure:

-

Fill a beaker with deionized water.

-

Submerge the tip of the gas dispersion tube into the water.

-

Slowly bubble this compound gas through the water.

-

Observe the formation of a white, gelatinous precipitate of hydrated silica.[6] Bubbling the gas can create a "tube" of the gel extending to the surface.[6]

Reactivity with Alcohols: Alcoholysis

The reaction of this compound with alcohols is highly dependent on the reaction conditions and the nature of the alcohol. Due to the high strength of the Si-F bond, direct substitution of fluoride by an alkoxy group is challenging. The primary reaction observed under neutral conditions is the formation of adducts.

Adduct Formation

This compound acts as a Lewis acid and readily forms stable adducts with alcohols, which act as Lewis bases.

With simple aliphatic alcohols (ROH), SiF₄ typically forms complexes with the stoichiometry SiF₄·2ROH.[7] The formation of a 1:1 adduct, CH₃OH·SiF₄, has been observed in an argon matrix.

Methanol (B129727): this compound reacts with methanol to form a 1:4 complex, SiF₄·4CH₃OH. This complex is a colorless liquid at room temperature and freezes to a glass at approximately -20 °C. In the gaseous phase at 25 °C, it is completely dissociated.

Butanol, Pentanol, and Hexanol: With longer-chain aliphatic alcohols such as butanol, pentanol, and hexanol, SiF₄ forms liquid complex compounds of the type SiF₄·2ROH.[7]

Synthesis of Alkoxysilanes

The direct synthesis of tetraalkoxysilanes from SiF₄ and alcohols is not efficient due to the strong Si-F bond. However, in the presence of a reducing agent and a catalyst, the reaction proceeds to give good yields of the desired products.

An efficient method for the synthesis of tetraethoxysilane involves the reaction of this compound with ethanol (B145695) in the presence of magnesium and a catalytic amount of iodine.

Materials:

-

This compound gas

-

Anhydrous ethanol

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous solvent (e.g., diethyl ether or THF)

-

Reaction flask equipped with a gas inlet, condenser, and stirring mechanism

Procedure:

-

To a dried reaction flask under an inert atmosphere, add magnesium turnings and a crystal of iodine in the anhydrous solvent.

-

Cool the flask in an ice bath and slowly bubble this compound gas through the stirred suspension.

-

Simultaneously, add anhydrous ethanol dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by GC analysis of the liquid phase.

-

Upon completion, the reaction mixture is filtered to remove magnesium fluoride and other solids.

-

The filtrate is then distilled to isolate the tetraethoxysilane product.

Good yields of tetraethoxysilane have been reported using this method. A similar procedure can be followed for the synthesis of tetramethoxysilane (B109134) using methanol.

The reaction of this compound with diols and polyols, such as ethylene (B1197577) glycol and glycerol (B35011), is not well-documented in the readily available literature. Based on the reactivity with monohydric alcohols, the formation of adducts is expected. The acidity of orthoboric acid is known to increase upon the addition of ethylene glycol, suggesting chelation.[8] A similar interaction leading to chelated silicon species with diols is plausible but requires further experimental verification. The reaction of glycerol with sulfur tetrafluoride, a related fluorinating agent, results in selective substitution of one hydroxyl group, suggesting complex reactivity.

Summary and Outlook

The reactivity of this compound with water and alcohols is characterized by its strong Lewis acidity. Hydrolysis in the gas phase proceeds through trifluorosilanol and hexafluorodisiloxane intermediates, while in the aqueous phase, it leads to the formation of silicic acid and hexafluorosilicic acid, often with the precipitation of a silica gel. Alcoholysis primarily results in the formation of stable adducts. The synthesis of tetraalkoxysilanes from SiF₄ requires the use of a reducing agent to overcome the high stability of the Si-F bond.

For researchers and professionals in drug development, the controlled hydrolysis of SiF₄ precursors could offer a pathway to novel silica-based drug delivery systems. The reactivity with polyols is an area that warrants further investigation, as it could lead to new silicon-containing linkers and scaffolds for medicinal chemistry. The data and protocols presented in this guide provide a foundational understanding for further exploration of the rich chemistry of this compound.

References

- 1. Thermodynamic and kinetic parameters of gas-phase hydrolysis of SiF4. Quantum chemical and FTIR spectroscopic studies | EPIC [epic.awi.de]

- 2. researchgate.net [researchgate.net]

- 3. qchem.unn.ru [qchem.unn.ru]

- 4. quora.com [quora.com]

- 5. Hydrolysis of SiF4 in alkaline medium produces [infinitylearn.com]

- 6. Sciencemadness Discussion Board - this compound - "Sand Gas" - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. jeeadv.ac.in [jeeadv.ac.in]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Hexafluorosilicate for Silicon Tetrafluoride Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium hexafluorosilicate (B96646) (Na₂SiF₆) as a viable method for producing high-purity silicon tetrafluoride (SiF₄). This process is of significant interest for various applications, including the synthesis of advanced materials and as a precursor in the production of high-purity silicon for the semiconductor industry.

Core Principles of Thermal Decomposition

The thermal decomposition of sodium hexafluorosilicate is a solid-state reaction that yields gaseous this compound and solid sodium fluoride (B91410) (NaF) as the primary byproduct. The fundamental reaction is as follows:

Na₂SiF₆(s) → 2NaF(s) + SiF₄(g)

This process is valued for its ability to produce SiF₄ of high purity, as the solid NaF byproduct can effectively absorb certain impurities.[1] The reaction is endothermic and its kinetics are influenced by factors such as temperature, heating rate, and the surrounding atmosphere.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various studies on the thermal decomposition of sodium hexafluorosilicate.

Table 1: Decomposition Temperatures and Conditions

| Parameter | Value | Conditions/Notes | Source(s) |

| Onset of Decomposition | ~450 °C | [2] | |

| Maximum Decomposition Rate (Non-isothermal) | 522 - 593 °C | In a nitrogen atmosphere. | [3] |

| Isothermal Decomposition Temperature Range | 550 - 650 °C | Studied using the shrinking core model. | [1] |

| Isothermal Decomposition Temperature Range | 600 - 900 °C | Studied to determine kinetics using the Avrami–Erofeev equation. | [1][4] |

| Optimal Decomposition for Complete Dissociation | 650 °C for 40 min | Under a pure nitrogen atmosphere. | [5] |

| Decomposition Ratio at 600 °C for 1h | 79.4% | Under air condition. | [1][2][6] |

| Decomposition Ratio at 700 °C for 1h | 99.6% | Under air condition. | [1][2][6] |

| Polymorphic Transition of Na₂SiF₆ | 560 ± 3 °C | [1][6] | |

| Melting Temperature of Na₂SiF₆ | 930 ± 10 °C | [1][6] |

Table 2: Kinetic and Thermodynamic Parameters

| Parameter | Value | Temperature Range | Method/Model | Source(s) |

| Activation Energy (Ea) | 63.23 kJ/mol | 600 - 900 °C | Avrami–Erofeev equation | [4] |

| Activation Energy (Ea) | 61.35 kJ/mol | - | Avrami–Erofeev model in a fluidized bed | [5] |

| Activation Energy (Ea) | 106.6 kJ/mol | 427 - 1347 °C | Gas phase dissociation | [1] |

| Activation Energy (Ea) | 116.4 ± 1.5 kJ/mol | - | For sphere-shaped specimens | [1] |

| Activation Energy (Ea) | 156 kJ/mol | - | Proposed for a series of complex reactions | [1] |

| Activation Energy (Ea) | 182 ± 13 kJ/mol | 614 - 686 K | Isothermal decomposition of powder | |

| Reaction Order (n) | ~0.12 | 550 - 650 °C | Shrinking core model | [1] |

| Reaction Order | 0.38 | - | For sphere-shaped specimens | [1] |

| Reaction Order | 2/3 | 614 - 686 K | Diminishing sphere kinetics | |

| Reaction Order | 1.5 | - | Avrami–Erofeev model in a fluidized bed | [5] |

| Pre-exponential Factor (A) | 1.807 x 10² min⁻¹ | 600 - 900 °C | Avrami–Erofeev equation | [4] |

Experimental Protocols

While specific experimental setups vary between studies, a general methodology for the laboratory-scale production and analysis of SiF₄ from Na₂SiF₆ can be outlined.

Materials and Equipment

-

Precursor: High-purity sodium hexafluorosilicate powder.

-

Furnace: A tube furnace capable of reaching at least 900°C with programmable temperature control.

-

Reactor: A quartz or other inert material tube to contain the Na₂SiF₆ sample.

-

Gas Delivery System: Mass flow controllers to maintain a controlled atmosphere (e.g., nitrogen, argon).

-

Gas Collection/Analysis System: A system to safely collect the gaseous SiF₄ product, which may include cold traps for purification by low-temperature distillation.[7][8] Analytical instrumentation could include Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS) for purity analysis.

-

Analytical Instruments: Thermogravimetric Analyzer (TGA), Differential Thermal Analyzer (DTA), or Differential Scanning Calorimeter (DSC) for thermal analysis.[9] X-ray Diffraction (XRD) for phase analysis of solid residues. Scanning Electron Microscopy (SEM) for morphological characterization.[3]

General Experimental Procedure

-

Sample Preparation: A known mass of dried Na₂SiF₆ powder is placed into the reactor tube. The system is then sealed.

-

Inert Atmosphere Purge: The reactor is purged with a high-purity inert gas (e.g., nitrogen or argon) to remove air and moisture. A continuous slow stream of inert gas is often maintained during the experiment to carry away the SiF₄ product.[10]

-

Heating Protocol: The furnace is heated to the desired decomposition temperature at a controlled rate. For isothermal studies, the temperature is held constant for a specified duration. For non-isothermal studies, the temperature is ramped through a range at a constant rate.

-

Product Collection: The evolved SiF₄ gas is carried by the inert gas stream out of the furnace. It can be collected in a cold trap (e.g., cooled with liquid nitrogen) for subsequent purification and analysis.

-

Analysis:

-

Thermal Analysis (TGA/DTA/DSC): To determine the onset and peak decomposition temperatures, as well as mass loss corresponding to the reaction.

-

Gas Analysis: The collected SiF₄ can be analyzed for purity.

-

Solid Residue Analysis (XRD): The solid residue (primarily NaF) is analyzed to confirm the reaction products.

-

Visualizations

Reaction Pathway

The following diagram illustrates the simple, direct pathway of the thermal decomposition of sodium hexafluorosilicate.

Caption: Thermal decomposition of Na₂SiF₆ to NaF and SiF₄.

Experimental Workflow

This diagram outlines a typical experimental workflow for the production and analysis of SiF₄ from the thermal decomposition of Na₂SiF₆.

Caption: General experimental workflow for SiF₄ production.

Concluding Remarks

The thermal decomposition of sodium hexafluorosilicate presents a straightforward and effective method for the generation of high-purity this compound. The process is well-characterized, with a substantial body of literature detailing the reaction kinetics and optimal conditions. For researchers and professionals in fields requiring high-purity silicon precursors, this method offers a reliable and scalable option. Further research could focus on optimizing reactor design for continuous production and exploring the effects of various dopants or impurities in the starting material on the final SiF₄ purity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. azom.com [azom.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

The Silent Sentinel: Unveiling the Significance of Silicon Tetrafluoride in Volcanic Plumes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon tetrafluoride (SiF4), a lesser-known component of volcanic emissions, is emerging as a critical indicator for monitoring volcanic activity and understanding magmatic processes. Traditionally overshadowed by more abundant gases like sulfur dioxide (SO2) and hydrogen fluoride (B91410) (HF), recent advancements in remote sensing techniques have enabled the precise quantification of SiF4, revealing its significant role in volcanic plume chemistry. This technical guide provides a comprehensive overview of the natural occurrence of this compound in volcanic plumes, detailing its formation mechanisms, detection methodologies, and quantitative data from various volcanic settings. By presenting detailed experimental protocols and clear data visualizations, this document aims to equip researchers, scientists, and professionals in related fields with the knowledge to leverage SiF4 as a valuable geochemical tool.

Introduction

Volcanic plumes are complex mixtures of gases, aerosols, and ash that provide direct insight into the chemical and physical processes occurring within a volcano's magmatic system. While water vapor, carbon dioxide, and sulfur dioxide are the most abundant species, trace gases can offer unique perspectives on subsurface conditions. This compound (SiF4) is one such trace gas, notable for its formation through the interaction of magmatic hydrogen fluoride (HF) with silica-rich rocks and ash particles.[1][2][3] Its presence and concentration in volcanic plumes are indicative of specific chemical reactions and temperature regimes within the volcanic conduit and plume.

Significant quantities of SiF4 have been detected in volcanic plumes, with production rates that can reach several tonnes per day.[4] This colorless, corrosive gas is formed from the reaction of hydrogen fluoride, a primary magmatic gas, with silicate (B1173343) minerals in the surrounding rock or with volcanic ash.[1][2] The equilibrium of this reaction is highly temperature-dependent, making the HF:SiF4 ratio a potential geothermometer for fumarolic gases.[1][2]

Formation of this compound in Volcanic Environments

The primary formation pathway for this compound in volcanic settings is the reaction between hydrogen fluoride (HF) gas and silicon dioxide (SiO2), a major component of volcanic rocks and ash.[2][5] This reaction is represented by the following chemical equation:

4HF (g) + SiO₂ (s) ⇌ SiF₄ (g) + 2H₂O (g)

The forward reaction, leading to the formation of SiF4, is favored at lower temperatures.[1][2] Conversely, at higher magmatic temperatures, the equilibrium shifts to the left, favoring the stability of HF. This temperature dependency is a crucial aspect of SiF4 geochemistry in volcanic systems. As magmatic gases ascend and cool, or interact with cooler surrounding rock, the conditions become more favorable for SiF4 production.

An increase in SiF4 has been observed following volcanic explosions, which is likely explained by the interaction of HF with fine ash particles within the plume.[1] This suggests that both subsurface and in-plume processes contribute to the overall SiF4 budget of a volcanic emission.

Signaling Pathway of SiF4 Formation

The logical relationship for the formation of SiF4 in a volcanic plume can be visualized as a sequential process, starting from the magmatic source and culminating in the release of SiF4 into the atmosphere.

Quantitative Data on SiF4 in Volcanic Plumes

The application of remote sensing techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, has enabled the quantification of SiF4 in various volcanic plumes. The data is often presented as molar or mass ratios relative to more abundant gases like SO2 and HF. These ratios are crucial for understanding the degassing processes and the chemical environment of the volcano.

| Volcano | Molar Ratio (SiF4/SO2) | Molar Ratio (HF/SiF4) | Molar Ratio (HCl/SiF4) | Notes | Reference |

| Etna, Italy | Low concentrations | - | - | Consistent with high-temperature magmatic gas environment where SiF4 is less stable. | [1][2] |

| Vulcano, Italy | ~5.88 x 10² | ~10 | - | Higher concentrations compared to Etna, consistent with gas temperatures in the range of 200-450°C. | [1][2] |

| Popocatépetl, Mexico | Variable | - | - | SiF4/SO2 ratios were observed to increase before ash eruptions. | [1][6] |

| Satsuma-Iwojima, Japan | - | ~0.57 (average) | - | This ratio is about an order of magnitude higher than previously reported, suggesting SiF4 is a significant fluorine species. The estimated SiF4 flux is about 13 t/d. | [3] |

Experimental Protocols for SiF4 Measurement

The primary method for the detection and quantification of SiF4 in volcanic plumes is remote open-path Fourier Transform Infrared (FTIR) spectroscopy.[1][2][3] This technique allows for real-time, non-invasive measurements from a safe distance.

Open-Path FTIR Spectroscopy

Principle: Open-path FTIR spectroscopy measures the absorption of infrared radiation by gas molecules over a long, open-air path. Each gas has a unique absorption spectrum, allowing for its identification and quantification. SiF4 has a strong absorption band at 1032 cm⁻¹, which makes it well-suited for this technique.[1][2][6]

Instrumentation: A typical setup consists of an FTIR spectrometer with a telescope to collect infrared radiation that has passed through the volcanic plume. The infrared source can be natural (e.g., the sun, moon) or artificial (e.g., a hot filament).[6] For measurements of volcanic plumes, passive FTIR, which uses the infrared radiation emitted by the hot gases and particles in the plume itself, is often employed.

Methodology:

-

Instrument Setup: The FTIR spectrometer is positioned at a safe distance from the volcano with a clear line of sight to the volcanic plume. For passive measurements, the instrument is aimed at the plume, using the sky as a cold background.

-

Data Acquisition: A series of interferograms are recorded. These are then Fourier transformed to produce infrared spectra.

-

Spectral Analysis: The concentration of SiF4 and other gases is determined by fitting the measured spectrum with reference absorption spectra of the target gases. This is typically done using a non-linear least-squares fitting algorithm. The retrieved quantity is the slant column density, which is the integrated concentration along the line of sight, usually expressed in molecules per square centimeter or ppm·m.

-

Ratio Calculation: Molar ratios of SiF4 to other gases like SO2 are calculated from their respective slant column densities. This minimizes errors associated with plume geometry and dilution.

Experimental Workflow for FTIR Measurement of SiF4

The following diagram illustrates the typical workflow for measuring SiF4 in volcanic plumes using open-path FTIR spectroscopy.

Conclusion

This compound, though a trace component of volcanic plumes, provides invaluable information for volcanology and atmospheric chemistry. Its formation is intrinsically linked to the temperature and composition of the magmatic-hydrothermal system, making it a sensitive indicator of volcanic processes. The continued development and application of remote sensing techniques like FTIR spectroscopy will undoubtedly lead to a more profound understanding of the role of SiF4 in volcanic systems. The data and methodologies presented in this guide offer a solid foundation for researchers to incorporate SiF4 analysis into their volcanic monitoring and research programs, ultimately contributing to improved hazard assessment and a deeper comprehension of our planet's dynamic geological processes.

References

The Emergence of Silicon Tetrafluoride as a Niche Lewis Acid Catalyst in Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Silicon tetrafluoride (SiF4), a seemingly simple inorganic compound, is gaining recognition for its potential as a Lewis acid catalyst in specialized organic transformations. While not as ubiquitous as traditional Lewis acids like aluminum chloride or boron trifluoride, SiF4 and its derivatives offer unique properties that can be advantageous in specific synthetic contexts. This technical guide provides an in-depth exploration of the Lewis acidic behavior of this compound in catalysis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Core Principles: The Lewis Acidity of this compound

The catalytic activity of this compound stems from the electron-deficient nature of the central silicon atom.[1][2][3][4] The four highly electronegative fluorine atoms withdraw electron density, rendering the silicon atom electrophilic and capable of accepting electron pairs from Lewis bases.[3][4] This interaction activates the substrate, making it more susceptible to nucleophilic attack. Unlike many common Lewis acids, SiF4 is a gas at standard conditions, which can present both handling challenges and process advantages, such as easier removal from the reaction mixture.[2]

Application in Catalysis: Ring-Opening Polymerization of Lactones

A significant application demonstrating the catalytic potential of silicon-based Lewis acids is the ring-opening polymerization (ROP) of lactones. While direct catalysis by SiF4 in this context is not widely documented, closely related derivatives, such as bis(perchlorocatecholato)silane (Si(catCl)₂), have proven to be highly effective.[1][5] These catalysts are typically used as their more stable and easily handled acetonitrile (B52724) or diethyl ether adducts.[1]

The ROP of various lactones, including ε-caprolactone (ε-CL), δ-valerolactone (δ-VL), and trimethylene carbonate (TMC), has been successfully achieved using these silicon-based Lewis acids, yielding polymers with high molecular weights.[1][5]

Quantitative Data Summary

The following table summarizes the performance of various bis(perhalocatecholato)silane derivatives in the ring-opening polymerization of ε-caprolactone.

| Catalyst | Monomer:Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( kg/mol ) | Đ (Mw/Mn) |

| Si(catCl)₂(MeCN)₂ | 100:1 | Toluene (B28343) | 100 | 24 | 21 | 12 | 1.4 |

| Si(catCl)₂(Et₂O)₂ | 100:2 | Toluene | 100 | 24 | 67 | 6 | 1.8 |

| Si(catBr)₂(MeCN)₂ | 100:1 | Toluene | 100 | 24 | 46 | 6 | 2.0 |

| Si(catCl)₂(MeCN)₂ | 100:1 | Toluene | 60 | 24 | 35 | 17 | 1.5 |

| Si(catCl)₂(MeCN)₂ | 100:1 | Bulk | 100 | 1 | >99 | 30 | 1.6 |

| Si(catCl)₂(MeCN)₂ | 300:1 | Bulk | 100 | 0.17 | 89 | 32 | 1.8 |

Data sourced from Nakayama, Y., et al. (2023).[1][5]

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone

The following is a representative experimental protocol for the ring-opening polymerization of ε-caprolactone catalyzed by Si(catCl)₂(MeCN)₂.

Materials:

-

ε-Caprolactone (distilled prior to use)

-

Si(catCl)₂(MeCN)₂ (synthesized according to literature procedures)

-

Toluene (anhydrous)

-

Schlenk flask and standard Schlenk line equipment

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

A Schlenk flask is flame-dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon).

-

The desired amount of the silicon-based Lewis acid catalyst, Si(catCl)₂(MeCN)₂, is added to the flask under a positive flow of inert gas.

-

Anhydrous toluene is added to dissolve the catalyst.

-

The desired amount of ε-caprolactone is then added to the reaction mixture via syringe.

-

The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time.

-

After the reaction is complete, the polymerization is quenched by the addition of a small amount of methanol.

-

The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

-

The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Mechanistic Insights

A key finding in the ROP of lactones catalyzed by these silicon-based Lewis acids is the predominant formation of cyclic polymers.[1][5] This suggests a catalytic cycle that proceeds through a coordination-insertion mechanism, where the lactone monomer coordinates to the Lewis acidic silicon center, followed by intramolecular backbiting to release a cyclic polymer and regenerate the catalyst.

Potential in Other Transformations: Esterification Reactions

The Lewis acidic nature of SiF4 also suggests its potential as a catalyst in other organic reactions, such as Fischer esterification.[3][6] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water. While detailed studies with quantitative data for SiF4-catalyzed esterification are not as readily available as for ROP, the fundamental principle of Lewis acid activation of the carbonyl group of the carboxylic acid is applicable.

References

- 1. Ring-Opening Polymerization of Lactones Catalyzed by Silicon-Based Lewis Acid - ProQuest [proquest.com]

- 2. Bis(perchlorocatecholato)silane-A Neutral Silicon Lewis Super Acid. | Semantic Scholar [semanticscholar.org]

- 3. quora.com [quora.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

A Quantum Chemical Investigation of the Silicon Tetrafluoride and Hydrogen Fluoride Interaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical examination of the chemical interaction between silicon tetrafluoride (SiF₄) and hydrogen fluoride (B91410) (HF). SiF₄, a potent Lewis acid, readily interacts with fluoride sources like HF. This interaction is pivotal in various chemical processes, including the etching of silicon-based materials and the synthesis of fluorinated compounds.[1][2] Understanding the fundamental nature of this interaction at a quantum mechanical level is crucial for controlling and optimizing these applications. This document summarizes key theoretical data, details the computational methodologies employed in such studies, and visualizes the core chemical and logical processes.

Theoretical Characterization of Reactants

A foundational understanding of the SiF₄ and HF system begins with an accurate theoretical description of the individual molecules.

This compound (SiF₄) is a nonpolar molecule characterized by a tetrahedral geometry. The central silicon atom exhibits sp³ hybridization, forming four single covalent bonds with the fluorine atoms.[3] Its high thermal stability is attributed to its short Si-F bond length (approximately 1.55 Å), which is a result of a special electronic structure involving synergistic back-donation from fluorine to silicon.[4]

Hydrogen Fluoride (HF) is a diatomic molecule with a highly polar covalent bond, a consequence of the significant electronegativity difference between hydrogen and fluorine. It functions as both a Brønsted-Lowry acid and a Lewis base.[3]

Below is a summary of the calculated properties for these reactant molecules.

| Property | This compound (SiF₄) | Hydrogen Fluoride (HF) |

| Molecular Geometry | Tetrahedral[3] | Linear |

| Symmetry Point Group | Td | C∞v |

| Si-F Bond Length (Å) | ~1.55[3][4] | - |

| H-F Bond Length (Å) | - | ~0.92[3] |

| F-Si-F Bond Angle (°) | 109.5[3] | - |

| Dipole Moment (Debye) | 0[3] | ~1.82[3] |

The SiF₄ and HF Interaction: A Quantum Chemical Perspective

The interaction between SiF₄ and HF is a classic example of a Lewis acid-base reaction, leading to the formation of the stable hexafluorosilicate (B96646) anion (SiF₆²⁻) in the presence of an additional fluoride source. The overall reaction is well-established: SiF₄ + 2HF → H₂SiF₆.[3] Quantum chemical studies focus on elucidating the structures, energetics, and bonding of the intermediate complexes formed during this reaction, such as a discrete SiF₄·(HF)n adduct.